molecular formula C19H20ClN3O4 B11560103 N-(3-chlorophenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chlorophenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11560103
M. Wt: 389.8 g/mol
InChI Key: VEZADMTVODYMSX-CIAFOILYSA-N
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Description

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with a molecular formula of C24H24ClN3O2. This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves multiple steps. One common method includes the reaction of 3-chlorophenylamine with 3,4-dimethoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H20ClN3O4

Molecular Weight

389.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C19H20ClN3O4/c1-26-16-7-6-13(10-17(16)27-2)12-21-23-19(25)9-8-18(24)22-15-5-3-4-14(20)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

VEZADMTVODYMSX-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)OC

Origin of Product

United States

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